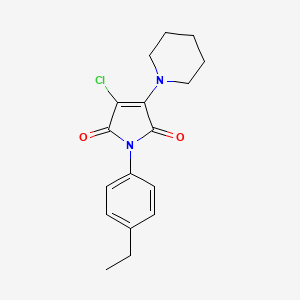
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the 1980s by Pfizer as part of a research program aimed at developing new analgesic drugs. CP-47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Mécanisme D'action
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione acts as a partial agonist at the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to downstream signaling events that modulate various physiological processes. The exact mechanism of action of 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood, but it is thought to involve modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to modulate neurotransmitter release, including dopamine, serotonin, and glutamate. It has also been shown to inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels. In vivo studies have demonstrated its analgesic, anti-inflammatory, and anti-convulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has several advantages for use in laboratory experiments. It is a highly potent and selective cannabinoid receptor agonist, which allows for precise control over the activation of these receptors. It also has a long half-life, which makes it useful for studying the long-term effects of cannabinoid receptor activation. However, 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not without its limitations. It is a synthetic compound, which means that it may not fully replicate the effects of endogenous cannabinoids. It also has potential off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Its analgesic and anti-inflammatory effects make it a promising candidate for the treatment of chronic pain and inflammation. Its ability to modulate neurotransmitter release and ion channel activity also make it a potential candidate for the treatment of epilepsy and other seizure disorders. Another area of interest is its potential as a tool compound for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the mechanisms of action of 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione and its potential therapeutic applications.
Méthodes De Synthèse
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione can be synthesized by a multistep process starting from 2,5-diketopiperazine. The first step involves the reaction of 2,5-diketopiperazine with 4-ethylbenzoyl chloride to form the corresponding benzoyl derivative. This is followed by a cyclization reaction using sodium hydride and 1-chloro-4-piperidinyl propane to form the pyrrole ring. The final step involves chlorination of the pyrrole ring using thionyl chloride to give 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione.
Applications De Recherche Scientifique
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been extensively studied in vitro and in vivo for its cannabinoid receptor binding affinity and activity. It has been shown to bind to both the CB1 and CB2 cannabinoid receptors with high affinity, and to activate these receptors with similar potency to THC. 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
Propriétés
IUPAC Name |
3-chloro-1-(4-ethylphenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-12-6-8-13(9-7-12)20-16(21)14(18)15(17(20)22)19-10-4-3-5-11-19/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIMWOKCPXFOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-ethylphenyl)-4-(piperidin-1-yl)-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

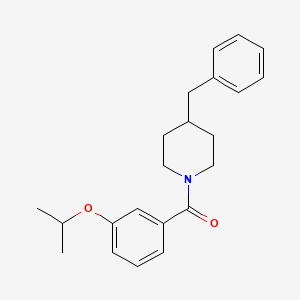
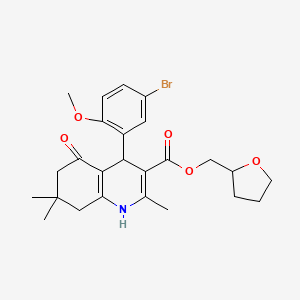
![5-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5210256.png)
![cyclohexyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5210264.png)
![3-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5210273.png)
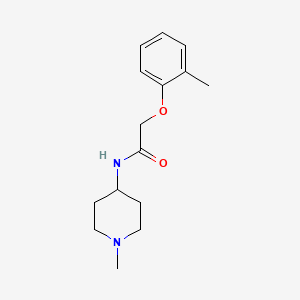
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5210288.png)
![3-(ethylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5210289.png)
![N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210302.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide](/img/structure/B5210314.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5210331.png)
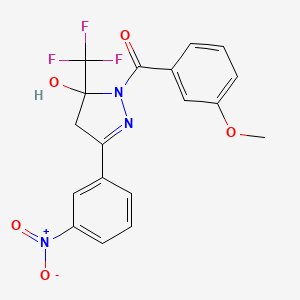
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)